N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE
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Overview
Description
N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE is a compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
The synthesis of N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE typically involves the reaction of aminoguanidine bicarbonate with appropriate carboxylic acids, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antifungal and antibacterial agent.
Medicine: Research has indicated its potential use in developing new drugs for treating infections and other diseases.
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antifungal or antibacterial effects .
Comparison with Similar Compounds
N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE can be compared with other similar compounds, such as:
N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides: These compounds also exhibit antifungal and antibacterial activities but may differ in their potency and spectrum of activity.
N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide: This compound is used as a high-energy-density material and has different applications compared to this compound.
Properties
IUPAC Name |
3-methylsulfanyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-13-8-10-7(11-12-8)9-5-6-3-2-4-14-6/h2-4H,5H2,1H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFVUXWECSQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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